
2-Chloro-4-fluorobenzonitrile
Overview
Description
2-Chloro-4-fluorobenzonitrile (CAS RN: 60702-69-4) is an aromatic nitrile derivative with the molecular formula C₇H₃ClFN and a molecular weight of 155.56 g/mol. Its IUPAC name is This compound, and its structure features a benzonitrile core substituted with chlorine at the ortho (C2) position and fluorine at the para (C4) position. The compound is characterized by the InChIKey PGKPNNMOFHNZJX-UHFFFAOYSA-N, which uniquely identifies its stereochemical and structural properties .
Preparation Methods
Diazotization-Cyanation Route from 2-Chloro-4-Fluoroaniline
Reaction Mechanism and General Procedure
The diazotization-cyanation method, as detailed in CN114790149A, involves a two-step sequence starting with 2-chloro-4-fluoroaniline. In the diazotization step , the amine group is converted to a diazonium salt using hydrochloric acid and sodium nitrite under controlled temperatures (0–5°C) . This intermediate reacts with cuprous cyanide (CuCN) in a toluene medium, facilitating the substitution of the diazo group with a cyano group to yield 2-chloro-4-fluorobenzonitrile . The reaction avoids toxic reagents like hydrogen cyanide, instead leveraging CuCN’s stability and ease of handling.
Optimization of Reaction Conditions
Key parameters influencing yield include:
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Molar ratios : A 1:1.6 molar ratio of 2-chloro-4-fluoroaniline to CuCN maximizes cyanation efficiency while minimizing side reactions .
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Temperature control : Maintaining the diazotization step below 5°C prevents premature decomposition of the diazonium salt .
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Work-up procedures : Post-reaction, the toluene phase is washed with saturated ammonia to remove residual copper compounds, followed by silica gel chromatography to isolate the product .
Experimental data from the patent (Table 1) highlights the impact of varying hydrochloric acid and sodium nitrite stoichiometry on yield.
Table 1: Diazotization-Cyanation Yields Under Varied Conditions
Example | HCl (eq) | NaNO₂ (eq) | CuCN (eq) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1 | 3.0 | 1.2 | 1.6 | 79.77 | 95.12 |
2 | 5.0 | 1.5 | 1.25 | 79.30 | 93.50 |
Advantages and Limitations
This route achieves 79–80% yields with high purity (>93%), avoiding precious metal catalysts . However, the use of CuCN necessitates careful waste management due to copper residues. The method’s scalability is demonstrated in multi-kilogram batches, making it suitable for industrial production .
Nitro-Group Fluorination of Nitro-Substituted Precursors
Halogen Exchange Mechanism
EP0534317A1 discloses a halogen exchange reaction where nitro groups in 2-chloro-4-nitrobenzonitrile are replaced by fluorine using potassium fluoride (KF) in the presence of phase-transfer catalysts like tetramethylammonium chloride . The reaction proceeds via nucleophilic aromatic substitution, with the nitro group acting as a leaving group under elevated temperatures (80–120°C) .
Catalytic and Solvent Effects
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Catalysts : Tetramethylammonium chloride enhances fluoride ion reactivity, achieving 90–95% conversion in 1.5 hours .
-
Solvents : Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity and fluorine nucleophilicity .
Table 2: Fluorination Yields with Different Catalysts
Substrate | Catalyst | Time (h) | Conversion (%) | Yield (%) |
---|---|---|---|---|
2-Chloro-4-nitrobenzonitrile | Tetramethylammonium chloride | 1.5 | 90 | 85 |
4-Chloro-2-nitrobenzonitrile | Tetraphenylphosphonium bromide | 0.5 | 93 | 88 |
Side Reactions and Purity Considerations
Competing hydrolysis of the nitrile group to carboxylic acids is mitigated by maintaining anhydrous conditions . Post-reaction purification via alumina column chromatography isolates the product with 94–96% purity , as confirmed by NMR and mass spectrometry .
Comparative Analysis of Synthetic Routes
Industrial vs. Laboratory Suitability
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Amines: From reduction of the nitrile group.
Substituted Benzonitriles: From nucleophilic substitution reactions.
Carboxylic Acids: From oxidation of the nitrile group.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediates:
2-Chloro-4-fluorobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure provides unique biochemical properties that improve drug efficacy and reduce toxicity. The compound's role in drug design is particularly notable in the development of anti-cancer agents and antibiotics, where it enhances metabolic stability and bioavailability .
2. Drug Metabolism Studies:
Recent advancements in molecular structure analysis have highlighted the importance of this compound in drug metabolism studies. Its ability to mimic the structural characteristics of biologically active compounds allows researchers to evaluate metabolic pathways and potential interactions with biological targets .
Agricultural Applications
1. Pesticide Development:
The compound is also utilized in the synthesis of agrochemicals, particularly pesticides. Its effectiveness as a pesticide is attributed to its low toxicity and high efficacy, making it suitable for use in crop protection formulations. The increasing demand for sustainable agricultural practices has further propelled research into fluorinated compounds like this compound for developing safer pesticides .
Organic Synthesis
1. Organic Synthesis Reactions:
In organic chemistry, this compound is employed as a building block for synthesizing various organic compounds. Its reactivity allows for the introduction of functional groups through substitution reactions, making it a versatile reagent in synthetic pathways .
Market Insights
The global market for this compound is projected to grow at a rate of 3.2% from 2022 to 2029, driven by its applications in pharmaceuticals and agriculture . The following table summarizes key market data:
Market Segment | Details |
---|---|
Projected Growth Rate | 3.2% (2022-2029) |
Market Value (2029) | USD 2,522.73 million |
Key Applications | Pharmaceutical intermediates, pesticides |
Regions | North America, Europe, Asia-Pacific |
Case Studies
Case Study 1: Development of Anticancer Agents
Research involving this compound has led to the synthesis of novel anticancer compounds that exhibit enhanced potency against specific cancer cell lines. These studies demonstrate the compound's utility in drug discovery processes aimed at targeting resistant cancer types .
Case Study 2: Eco-friendly Pesticides
A study on the formulation of eco-friendly pesticides incorporating this compound showed significant improvements in pest control efficacy while minimizing environmental impact. The findings support the compound's role in developing sustainable agricultural solutions .
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Market Overview
In 2023, the global market for 2-Chloro-4-fluorobenzonitrile reached $2 million, with a projected compound annual growth rate (CAGR) of 4.4% (2024–2030), driven by demand in the Asia-Pacific region (82% market share). Key manufacturers include Huai’an Pingan Chemical Co., Ltd. and Red Tree Chemical Company Limited, which collectively hold ~20% of the global market .
The unique reactivity and applications of this compound are best understood through comparative analysis with structurally related benzonitrile derivatives. Below, we highlight critical distinctions in functional groups, substitution patterns, and biological/physical properties.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings from Comparative Studies
Substituent Position and Reactivity :
- Positional isomers like 4-Chloro-2-fluorobenzonitrile exhibit divergent reactivity in nucleophilic aromatic substitution (SNAr) due to varying electronic effects. The meta-directing nitrile group further modulates regioselectivity .
- 2-Fluoro-4-(trifluoromethyl)benzonitrile demonstrates higher electron-withdrawing capacity than chlorine, influencing its use in electron-deficient aromatic systems .
Halogen diversity (e.g., 3,5-Dichloro-4-fluorobenzonitrile) correlates with pesticidal efficacy, attributed to improved binding to enzyme active sites .
Industrial Relevance :
Biological Activity
2-Chloro-4-fluorobenzonitrile (C7H3ClFN) is a fluorinated aromatic compound that has garnered attention due to its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical properties, including hydrophobicity and fat solubility, enhance its absorption and efficacy in biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
- Molecular Formula : C7H3ClFN
- Molecular Weight : 155.56 g/mol
- Boiling Point : 237 °C
- Melting Point : 63–65 °C
Mechanisms of Biological Activity
Fluorinated compounds, including this compound, exhibit distinctive biological activities attributed to their structural characteristics:
- Hydrophobicity : The presence of fluorine increases the lipophilicity of the compound, facilitating cell membrane penetration and enhancing bioavailability.
- Receptor Interaction : Fluorinated aromatic compounds can interact with various biological receptors, potentially modulating physiological responses.
- Metabolic Stability : The incorporation of fluorine often leads to increased metabolic stability, reducing degradation in biological systems.
Applications in Pharmaceuticals
This compound is primarily used as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been studied for various therapeutic applications:
- Anticancer Agents : Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Research indicates potential activity against certain bacterial strains.
Case Study: Synthesis of Anticancer Compounds
A study published in the Journal of Medicinal Chemistry details the synthesis of novel anticancer agents using this compound as a starting material. The synthesized compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the benzene ring can enhance therapeutic efficacy .
Toxicological Profile
While fluorinated compounds generally exhibit low toxicity, specific studies on this compound highlight the importance of evaluating its safety profile:
- Irritation Potential : Classified as an irritant, handling precautions are recommended.
- Environmental Impact : As with many fluorinated compounds, environmental persistence raises concerns regarding bioaccumulation and ecological toxicity.
Market Trends and Future Directions
The global market for this compound is projected to grow due to increasing demand in pharmaceutical synthesis and agrochemical applications. The compound's favorable properties make it a key player in developing new drugs and agricultural products .
Table: Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Chloro-4-fluorobenzonitrile relevant to experimental design?
- Answer: The compound (CAS 1806-23-1) has a molecular weight of 155.56 g/mol and a melting point of 64–66°C . Its structure includes a nitrile group, chlorine at the 2-position, and fluorine at the 4-position, influencing reactivity in substitution and coupling reactions. Key identifiers include the SMILES string
Fc1ccc(C#N)c(Cl)c1
and InChIKeyPGKPNNMOFHNZJX-UHFFFAOYSA-N
, critical for spectral validation (e.g., NMR, IR) .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer: A practical method involves halogen-exchange reactions or nitrile group introduction via cyanation of 2-chloro-4-fluoroaniline derivatives. For example, thionyl chloride (SOCl₂) in benzene with catalytic dimethylformamide (DMF) can activate intermediates for nitrile formation, as seen in analogous syntheses . Purity optimization requires recrystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) to confirm >99% purity .
- Spectroscopy:
- ¹H/¹³C NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 115–120 ppm (nitrile carbon) .
- IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (C-Cl/C-F vibrations) .
Q. What safety protocols are essential when handling this compound?
- Answer: Classified under Acute Toxicity Category 4 (dermal). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store at 0–6°C in airtight containers .
Advanced Research Questions
Q. How does this compound participate in photocatalytic dechlorination mechanisms?
- Answer: In sensitization-initiated electron transfer studies, the compound acts as a model substrate for photochemical dechlorination. Pyrenyl radical anions (e.g., tBuPy˙⁻) facilitate single-electron transfer (SET), cleaving the C-Cl bond. Reaction efficiency depends on solvent polarity (e.g., DMA) and irradiance wavelength (e.g., 365 nm) .
Q. What strategies resolve contradictions in reaction yields across different synthetic methodologies?
- Answer: Discrepancies arise from competing pathways (e.g., hydrolysis vs. cyanation). Kinetic studies using in-situ FTIR or GC-MS can identify intermediates. For example, optimizing stoichiometry of SOCl₂ or using anhydrous conditions minimizes side reactions .
Q. How can computational chemistry predict reactivity in cross-coupling reactions?
- Answer: Density Functional Theory (DFT) at the B3-LYP/6-311G(df,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the nitrile group lowers LUMO energy, enhancing reactivity in Suzuki-Miyaura couplings .
Q. What role does this compound serve in synthesizing heterocyclic frameworks?
Properties
IUPAC Name |
2-chloro-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKPNNMOFHNZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209524 | |
Record name | 2-Chloro-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60702-69-4 | |
Record name | 2-Chloro-4-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60702-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060702694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-4-FLUOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R9WPL55Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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